![molecular formula C13H14NO5- B14338379 2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate CAS No. 110232-60-5](/img/structure/B14338379.png)
2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate is a chemical compound that features an oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazolidinones is the reaction of urea with ethanolamine under microwave irradiation, which generates hot spots and facilitates the formation of the oxazolidinone ring . Another method involves the reaction of propargyl alcohols with isocyanates under mild conditions, leading to the formation of N-substituted iodoalkylidene oxazolidin-2-ones .
Industrial Production Methods
Industrial production of oxazolidinones, including 2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate, often employs catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed N-arylation of oxazolidinones with aryl bromides can produce 3-aryl-2-oxazolidinones in good yields . Additionally, the use of visible-light photocatalysis and earth-abundant transition metal catalysis can enable intramolecular C(sp3)-H amination and oxygenation of unactivated carbamates .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and various bases and solvents for palladium-catalyzed N-arylation . Reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed N-arylation can produce 3-aryl-2-oxazolidinones, while oxidation reactions can yield different oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate involves its interaction with molecular targets and pathways. For example, oxazolidinone-based antibiotics inhibit bacterial protein synthesis by targeting the binding of N-formylmethionyl-tRNA to the ribosome . This inhibition prevents the formation of the initiation complex, thereby blocking bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms of action but improved efficacy and tolerability.
Cycloserine: A second-line drug against tuberculosis, which also contains an oxazolidinone ring but has a different mechanism of action.
Uniqueness
2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate is unique due to its specific structure, which combines the oxazolidinone ring with a benzoate group
Eigenschaften
CAS-Nummer |
110232-60-5 |
|---|---|
Molekularformel |
C13H14NO5- |
Molekulargewicht |
264.25 g/mol |
IUPAC-Name |
2-[2-(1,3-oxazolidin-2-yl)ethoxycarbonyl]benzoate |
InChI |
InChI=1S/C13H15NO5/c15-12(16)9-3-1-2-4-10(9)13(17)19-7-5-11-14-6-8-18-11/h1-4,11,14H,5-8H2,(H,15,16)/p-1 |
InChI-Schlüssel |
NXXCKIHHKCRIHT-UHFFFAOYSA-M |
Kanonische SMILES |
C1COC(N1)CCOC(=O)C2=CC=CC=C2C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


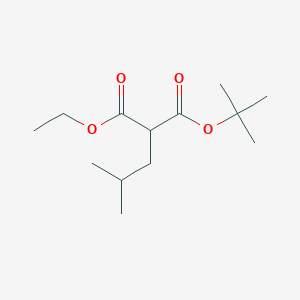
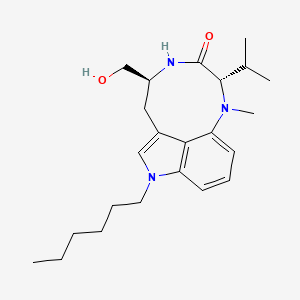
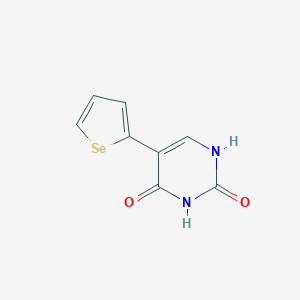
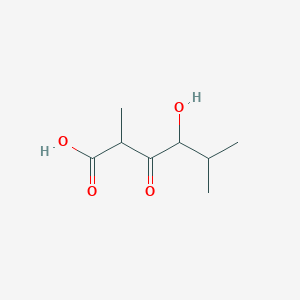
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)
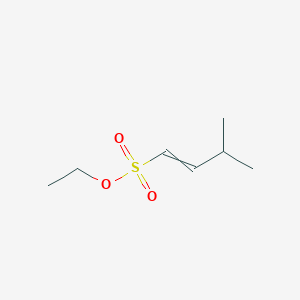
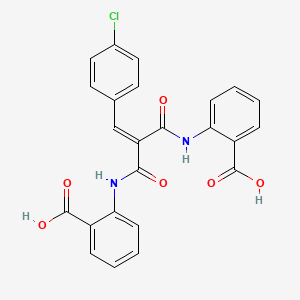
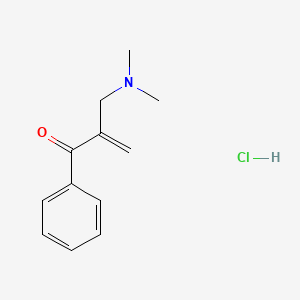
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
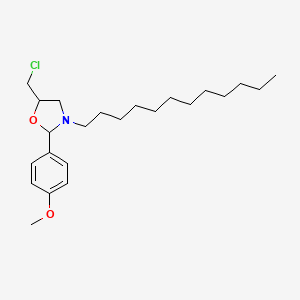
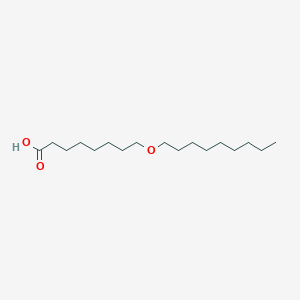
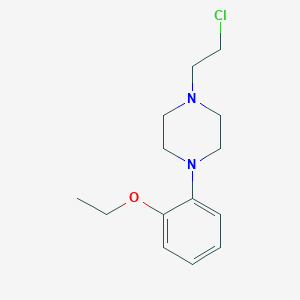
dimethylsilane](/img/structure/B14338378.png)

